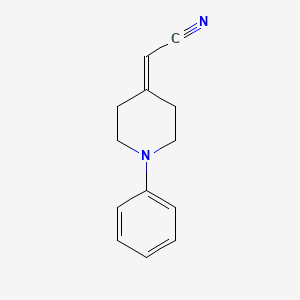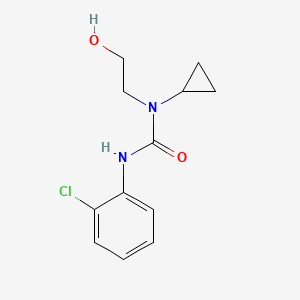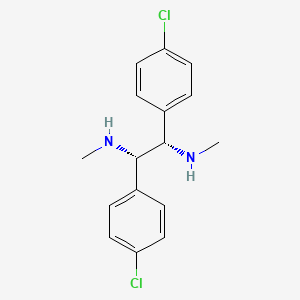
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a cyanophenyl group attached to a furan ring, which is further substituted with a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 3-cyanophenylamine with 3-methylfuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions: N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
相似化合物的比较
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-3-methylfuran-2-carboxamide: Similar structure but with the cyanophenyl group in the para position.
N-(3-cyanophenyl)-2-methylfuran-2-carboxamide: Similar structure but with a methyl group at the 2-position of the furan ring.
N-(3-cyanophenyl)-3-methylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: this compound is unique due to the specific positioning of the cyanophenyl and carboxamide groups on the furan ring, which imparts distinct chemical and biological properties
属性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-6-17-12(9)13(16)15-11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H,15,16) |
InChI 键 |
WTDYTRUHMXRGGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)

![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)

